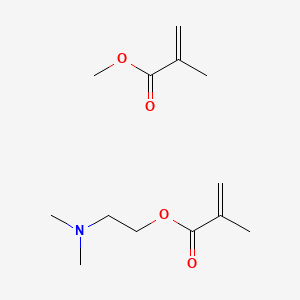
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate is a synthetic polymer widely used in various industrial and scientific applications. This compound is known for its unique properties, including its ability to form stable films and its compatibility with a wide range of other materials. It is commonly used in coatings, adhesives, and as a component in various biomedical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate typically involves free radical polymerization. The monomers, 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester and methyl 2-methyl-2-propenoate, are polymerized in the presence of a free radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The polymerization can be conducted in bulk, solution, or emulsion, depending on the desired properties of the final product .
Industrial Production Methods
In industrial settings, the polymerization process is often scaled up using continuous or batch reactors. The reaction conditions, such as temperature, pressure, and monomer concentrations, are carefully controlled to ensure consistent product quality. The resulting polymer is then purified and processed into various forms, such as films, powders, or solutions, depending on its intended application .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Addition Reactions: The polymer can participate in addition reactions with various nucleophiles and electrophiles.
Hydrolysis: The ester groups in the polymer can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids and alcohols.
Cross-linking: The polymer can be cross-linked with other polymers or small molecules to form networks with enhanced mechanical properties.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH). The reaction is typically carried out at elevated temperatures to accelerate the hydrolysis process.
Cross-linking: Cross-linking agents such as divinylbenzene or ethylene glycol dimethacrylate are used.
Major Products Formed
Hydrolysis Products: Carboxylic acids and alcohols.
Cross-linked Polymers: Networks with enhanced mechanical and thermal properties.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:
Biomedical Applications: Used in drug delivery systems, tissue engineering, and as a component in hydrogels due to its biocompatibility and ability to form stable films.
Coatings and Adhesives: Utilized in the formulation of coatings and adhesives for its excellent film-forming properties and adhesion to various substrates.
Environmental Applications: Employed in water treatment processes as a flocculant and in the removal of heavy metals from wastewater.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate involves its ability to interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The polymer can form stable complexes with other molecules, enhancing its functionality in various applications. For example, in drug delivery systems, the polymer can encapsulate drugs and release them in a controlled manner .
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester: A monomer used in the synthesis of the polymer.
Methyl 2-methyl-2-propenoate: Another monomer used in the polymerization process.
Polyquaternium-8: A similar polymer with quaternary ammonium groups, used in personal care products.
Uniqueness
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate is unique due to its combination of biocompatibility, film-forming properties, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with other molecules makes it a valuable material in both industrial and scientific research.
Propiedades
Número CAS |
26222-42-4 |
|---|---|
Fórmula molecular |
C13H23NO4 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15NO2.C5H8O2/c1-7(2)8(10)11-6-5-9(3)4;1-4(2)5(6)7-3/h1,5-6H2,2-4H3;1H2,2-3H3 |
Clave InChI |
LIMHZMBWISMZJA-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)OCCN(C)C |
SMILES canónico |
CC(=C)C(=O)OC.CC(=C)C(=O)OCCN(C)C |
Sinónimos |
dimethylaminoethyl methacrylate-methylmethacrylate copolymer DMAEMA-MMA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















